

Application Notes & Protocols: Combi-2

Antimicrobial Peptide

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Compound of Interest

Compound Name: *Combi-2*

Cat. No.: *B1577444*

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Introduction

Combi-2 is a synthetic, acetylated and amidated hexapeptide (Ac-FRWWHR-NH₂) identified through combinatorial chemistry.[1] It exhibits potent antimicrobial activity against a range of bacteria, including *Staphylococcus aureus*, *Streptococcus sanguis*, and *Escherichia coli*. [2] Unlike many antimicrobial peptides that function by disrupting the cell membrane, evidence suggests that **Combi-2** translocates across the bacterial membrane to exert its effects at an intracellular site.[1] This document provides detailed application notes and protocols for the research and evaluation of the **Combi-2** peptide.

Physicochemical Properties and Handling

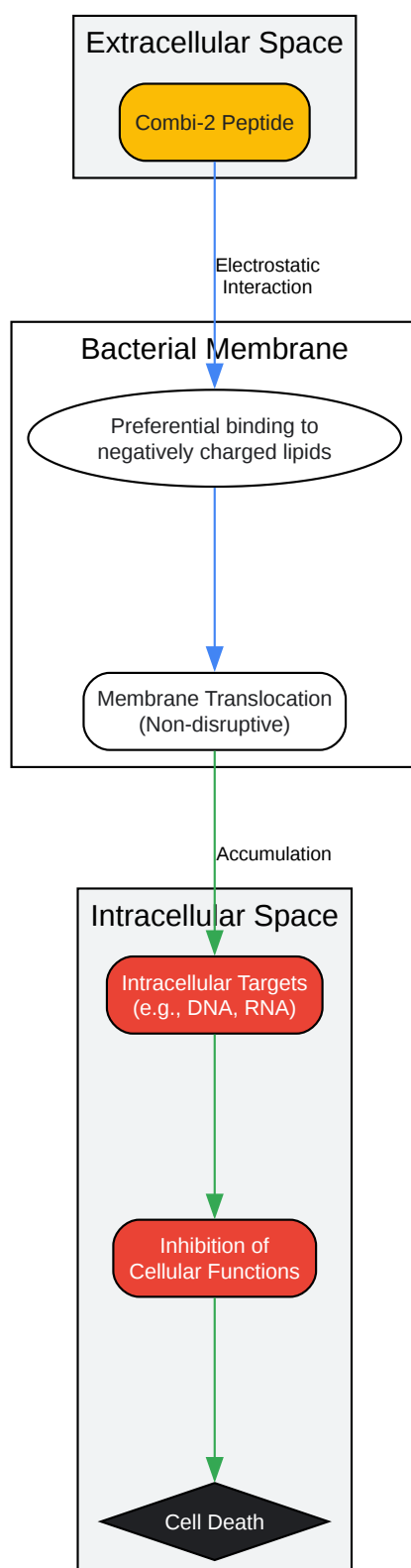
Combi-2 is a cationic peptide with the sequence Ac-Phe-Arg-Trp-Trp-His-Arg-NH₂. [2] Key physicochemical details are summarized below.

Property	Value	Reference
Sequence	Acetylation-FRWWHR-NH ₂	[2]
Molecular Formula	C ₅₁ H ₆₅ N ₁₇ O ₇	[2]
Molecular Weight	1028.17 g/mol	[2]
Source	Synthetic	[2]
Purity (Typical)	>95% (via HPLC)	[2]
Form	Lyophilized Powder	[2]

Storage and Handling: **Combi-2** is typically supplied as a lyophilized powder and should be stored at or below -20°C.[2] For experimental use, it is recommended to reconstitute the peptide in a sterile, aqueous solution. Due to the presence of tryptophan residues, the peptide's concentration can be determined using UV spectrophotometry at 280 nm. Note that the peptide may be supplied as a trifluoroacetic acid (TFA) salt, a remnant of the HPLC purification process, which can affect the net peptide weight.[2]

Mechanism of Action & Signaling Pathway

Combi-2's primary mechanism of action is believed to involve penetration of the bacterial cell membrane and subsequent interaction with intracellular targets.[1] Studies have shown that it interacts preferentially with negatively charged lipid head groups, which are characteristic of bacterial membranes.[1] However, it is not highly efficient at causing membrane leakage, suggesting that its bactericidal activity is not due to pore formation.[1] The rapid entry of fluorescently-tagged **Combi-2** into bacteria like *E. coli* and *S. aureus* supports the hypothesis of an intracellular site of action.[1]



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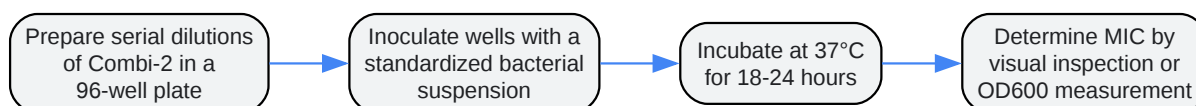
Caption: Proposed mechanism of action for the **Combi-2** peptide.

Applications & Experimental Protocols

Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of **Combi-2** against a specific bacterial strain using a broth microdilution method.

Workflow:



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Caption: Workflow for MIC determination of **Combi-2**.

Protocol:

- Preparation of Peptide Stock: Reconstitute lyophilized **Combi-2** in sterile water or a suitable buffer (e.g., 0.01% acetic acid) to a concentration of 1 mg/mL.
- Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
- Standardization of Inoculum: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the **Combi-2** stock solution in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
- Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no peptide) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Combi-2** that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at

600 nm (OD₆₀₀).

Membrane Permeability (Leakage) Assay

This protocol assesses the ability of **Combi-2** to disrupt membrane integrity using calcein-loaded lipid vesicles. Leakage assays indicate that **Combi-2** is not highly efficient at causing membrane disruption.^[1]

Protocol:

- **Vesicle Preparation:** Prepare large unilamellar vesicles (LUVs) composed of lipids mimicking bacterial membranes (e.g., a 1:1 mixture of POPG and POPC).^[1] Encapsulate a fluorescent dye, such as calcein, at a self-quenching concentration (e.g., 50 mM).
- **Removal of External Dye:** Separate the calcein-loaded LUVs from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).
- **Fluorescence Measurement:** Dilute the LUV suspension in a cuvette with a suitable buffer. Monitor the baseline fluorescence using a spectrofluorometer (Excitation/Emission wavelengths for calcein are ~495/515 nm).
- **Peptide Addition:** Add varying concentrations of **Combi-2** to the cuvette and record the change in fluorescence over time.
- **Maximum Leakage Control:** To determine 100% leakage, add a surfactant like Triton X-100 to completely disrupt the vesicles.
- **Data Analysis:** Calculate the percentage of leakage induced by **Combi-2** relative to the maximum leakage control.

Cellular Uptake Analysis

This protocol visualizes the translocation of **Combi-2** into bacterial cells using a fluorescently-labeled version of the peptide.

Protocol:

- **Peptide Labeling:** Synthesize or procure **Combi-2** labeled with a fluorescent tag (e.g., FITC).

- **Bacterial Culture and Harvest:** Grow the target bacteria to mid-log phase, then harvest the cells by centrifugation. Wash the pellet with a suitable buffer (e.g., PBS).
- **Incubation:** Resuspend the bacterial cells and incubate them with the fluorescently-labeled **Combi-2** at a sub-MIC concentration for a defined period (e.g., 30 minutes) at 37°C.
- **Washing:** Centrifuge the cells to remove the unbound peptide and wash the pellet multiple times with cold buffer.
- **Microscopy:** Resuspend the final cell pellet and mount the sample on a microscope slide.
- **Imaging:** Visualize the cellular localization of the fluorescent peptide using confocal or fluorescence microscopy. The rapid passage of tagged **Combi-2** into *E. coli* and *S. aureus* suggests an intracellular mechanism.[\[1\]](#)

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on **Combi-2**.

Parameter	Method	Lipid System / Bacteria	Result	Reference
Binding Affinity	Isothermal Titration Calorimetry (ITC)	POPG Vesicles	Strong binding observed	[1]
Binding Affinity	Isothermal Titration Calorimetry (ITC)	POPC Vesicles	Weak or no binding	[1]
Membrane Perturbation	Differential Scanning Calorimetry (DSC)	DPPG Vesicles	Significant changes in lipid phase behavior	[1]
Membrane Leakage	Calcein Leakage Assay	POPG/POPC (1:1) Vesicles	Inefficient at causing leakage	[1]
Cellular Translocation	Fluorescence Microscopy	E. coli, S. aureus	Rapid passage into the cell interior	[1]

Conclusion

Combi-2 is a potent antimicrobial hexapeptide with a promising mechanism of action that involves intracellular targeting rather than membrane lysis. This characteristic makes it an interesting candidate for further research, particularly in understanding its specific intracellular targets and its potential to overcome resistance mechanisms associated with membrane-disrupting peptides. The protocols and data presented here provide a framework for researchers to investigate and harness the therapeutic potential of **Combi-2**.

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References

- 1. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combi-2 peptide [novoprolabs.com]
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